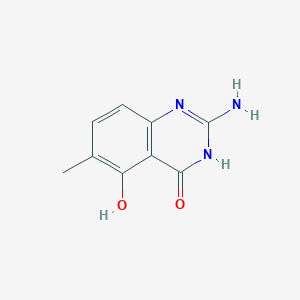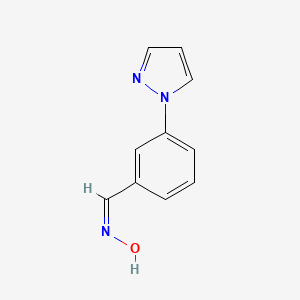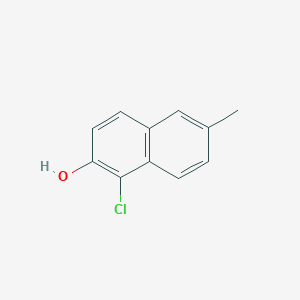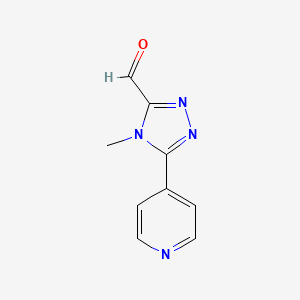
5-Methoxynaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxynaphthalene-1,4-diol is an organic compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynaphthalene-1,4-diol typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 1,4-dihydroxynaphthalene with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of corresponding hydroquinones. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Methoxynaphthalene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxynaphthalene-1,4-diol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound may also inhibit certain enzymes, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
1,4-Dihydroxynaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-Hydroxynaphthalene-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 5-Methoxynaphthalene-1,4-diol is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
61836-37-1 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
5-methoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C11H10O3/c1-14-10-4-2-3-7-8(12)5-6-9(13)11(7)10/h2-6,12-13H,1H3 |
Clave InChI |
CUNNJVZTWBGSNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C=CC(=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


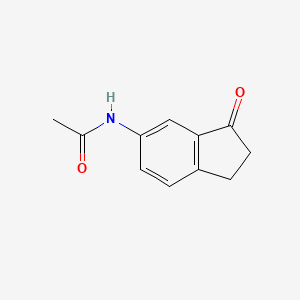

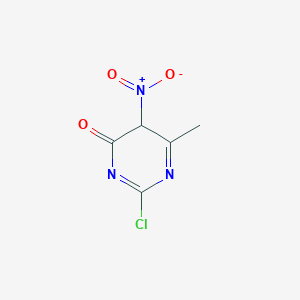
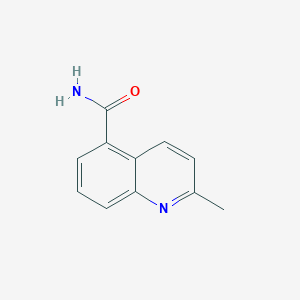


![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
